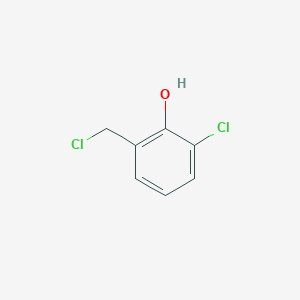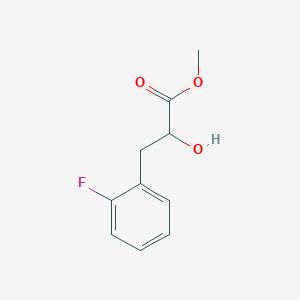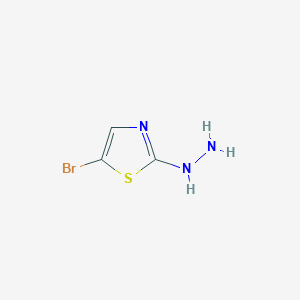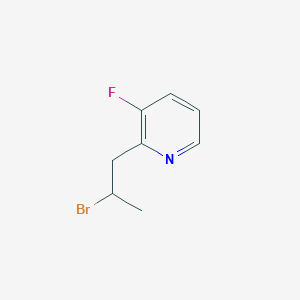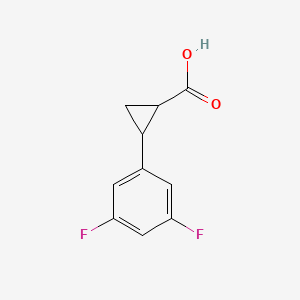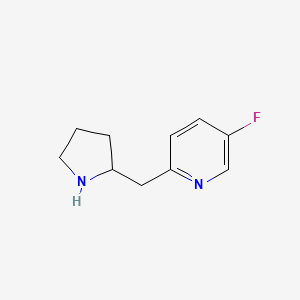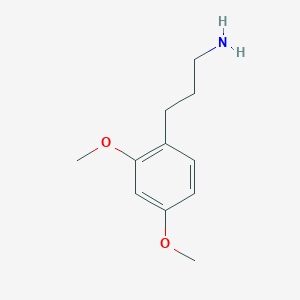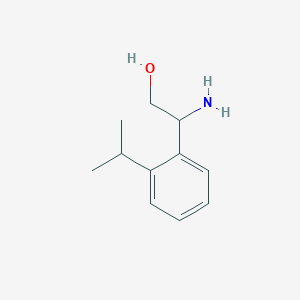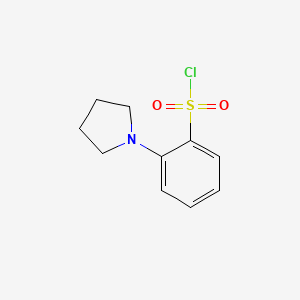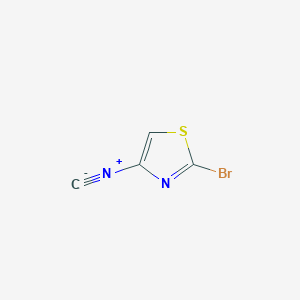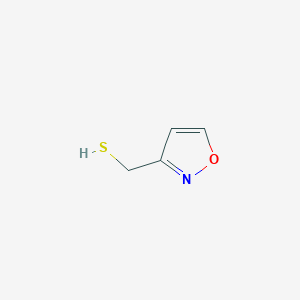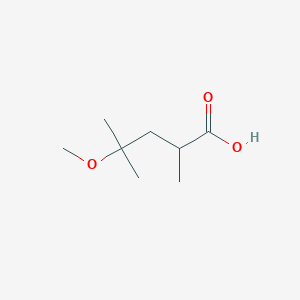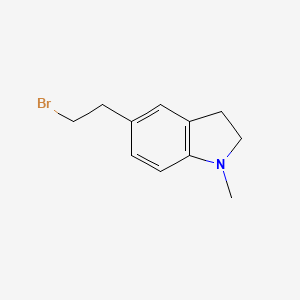
5-(2-Bromoethyl)-1-methylindoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(2-Bromoethyl)-1-methylindoline: is an organic compound that belongs to the class of indoline derivatives Indoline is a bicyclic structure consisting of a benzene ring fused to a pyrrolidine ring The compound is characterized by the presence of a bromoethyl group attached to the indoline structure
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-(2-Bromoethyl)-1-methylindoline typically involves the bromination of 1-methylindoline followed by the introduction of the bromoethyl group. One common method involves the reaction of 1-methylindoline with N-bromosuccinimide (NBS) in the presence of a radical initiator to form the bromo derivative. This intermediate is then reacted with ethylene bromide under basic conditions to introduce the bromoethyl group .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis.
化学反应分析
Types of Reactions: 5-(2-Bromoethyl)-1-methylindoline can undergo various chemical reactions, including:
Substitution Reactions: The bromoethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The indoline ring can be oxidized to form indole derivatives, which are important intermediates in organic synthesis.
Reduction Reactions: The compound can undergo reduction reactions to form the corresponding ethyl derivative by reducing the bromoethyl group.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products:
Substitution Reactions: Products include azidoethyl, thiocyanatoethyl, and methoxyethyl derivatives.
Oxidation Reactions: Products include indole derivatives.
Reduction Reactions: The major product is the ethyl derivative of 1-methylindoline.
科学研究应用
Chemistry: 5-(2-Bromoethyl)-1-methylindoline is used as a building block in organic synthesis. It serves as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals .
Biology: In biological research, this compound can be used to study the effects of indoline derivatives on various biological systems. It may serve as a precursor for the synthesis of bioactive molecules that can interact with specific biological targets .
Medicine: Indoline derivatives are known for their pharmacological activities, including anticancer, antiviral, and anti-inflammatory properties .
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. It may also find applications in the development of new materials with unique properties .
作用机制
The mechanism of action of 5-(2-Bromoethyl)-1-methylindoline is largely dependent on its interaction with biological targets. The bromoethyl group can act as an alkylating agent, forming covalent bonds with nucleophilic sites in biomolecules such as DNA, proteins, and enzymes . This can lead to the inhibition of enzyme activity or the disruption of cellular processes. The indoline ring structure allows the compound to interact with various receptors and enzymes, modulating their activity and leading to potential therapeutic effects .
相似化合物的比较
5-(2-Chloroethyl)-1-methylindoline: Similar structure but with a chloroethyl group instead of a bromoethyl group.
5-(2-Iodoethyl)-1-methylindoline: Contains an iodoethyl group, which can lead to different chemical and biological properties compared to the bromoethyl derivative.
5-(2-Fluoroethyl)-1-methylindoline: The presence of a fluoroethyl group can significantly alter the compound’s reactivity and interaction with biological targets.
Uniqueness: The presence of the bromoethyl group in 5-(2-Bromoethyl)-1-methylindoline imparts unique reactivity, making it a valuable intermediate in organic synthesis. The bromo group is a good leaving group, facilitating various substitution reactions. Additionally, the indoline ring structure provides a versatile scaffold for the development of bioactive molecules .
属性
分子式 |
C11H14BrN |
|---|---|
分子量 |
240.14 g/mol |
IUPAC 名称 |
5-(2-bromoethyl)-1-methyl-2,3-dihydroindole |
InChI |
InChI=1S/C11H14BrN/c1-13-7-5-10-8-9(4-6-12)2-3-11(10)13/h2-3,8H,4-7H2,1H3 |
InChI 键 |
DFMDEPPVYXPUTK-UHFFFAOYSA-N |
规范 SMILES |
CN1CCC2=C1C=CC(=C2)CCBr |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![8lambda6-Thia-2,7-diazatricyclo[7.4.0.0,2,6]trideca-1(13),6,9,11-tetraene-3,8,8-trione](/img/structure/B13609699.png)
![4-[4-(Propan-2-yl)phenyl]pyrrolidine-3-carboxylic acid](/img/structure/B13609704.png)
